7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]
Description
7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] is a complex organic compound characterized by a spiro linkage between a quinoline and a cyclohexane ring
Properties
IUPAC Name |
7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-16(18)12-5-4-11-6-9-14(15-13(11)10-12)7-2-1-3-8-14/h4-5,10,15H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHAJJUXTVIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Spiro Linkage Formation: The spiro linkage is formed by reacting the quinoline derivative with a cyclohexanone derivative under basic conditions. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Nitration: The final step involves the nitration of the spiro compound to introduce the nitro group at the seventh position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration.
Industrial Production Methods
Industrial production of 7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The quinoline ring can be oxidized under harsh conditions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 7-amino-spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as photochromic compounds for optical sensors.
Mechanism of Action
The mechanism of action of 7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects.
Photochromic Properties: The compound can undergo reversible photoisomerization, changing its structure and properties in response to light, which is useful in optical applications.
Comparison with Similar Compounds
Similar Compounds
- 6-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]
- 8-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]
- 7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclopentane]
Uniqueness
7-nitrospiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane] is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The spiro linkage also imparts a rigid structure, enhancing its stability and making it suitable for various applications in materials science and drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
